2-((4-Phenylpiperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-((4-Phenylpiperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole” is a complex organic molecule. It contains a 1,3,4-oxadiazole ring, which is a five-membered aromatic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The molecule also contains a phenylpiperazine moiety, which is a common structural fragment found in a variety of pharmaceutical agents .
Scientific Research Applications
Tuberculostatic Activity
This compound has been evaluated for its potential in treating tuberculosis. A study by Foks et al. (2004) explored various derivatives, including 5-(4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol, for their tuberculostatic activity. The research found minimum inhibiting concentrations (MIC) ranging from 25 to 100 mg/ml, indicating its potential as a treatment option for tuberculosis (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & Augustynowicz-Kopeć, 2004).
Catalytic Applications
Bumagin et al. (2018) synthesized derivatives of this compound for use as ligands in palladium(II) complexes. These complexes showed high-turnover-number catalysts for C-C cross-coupling reactions in aqueous media, demonstrating the compound's potential in green chemistry and catalysis (Bumagin, Kletskov, Petkevich, Kolesnik, Lyakhov, Ivashkevich, Baranovsky, Kurman, & Potkin, 2018).
Spectroscopic Analysis
Al-Omary et al. (2014) conducted structural and spectroscopic analysis of a similar derivative, 3-[(4-phenylpiperazin-1-yl)methyl]-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione. This study provides insights into the vibrational frequencies and geometric parameters, contributing to our understanding of the compound's physical and chemical properties (Al-Omary, Karakaya, Sert, Haress, El-Emam, & Çırak, 2014).
Pharmacological Evaluation
Faheem (2018) evaluated the pharmacological potential of novel derivatives, including those related to 1,3,4-oxadiazole, for their toxicity assessment, tumor inhibition, and anti-inflammatory actions. This study highlights the compound's diverse biomedical applications (Faheem, 2018).
Corrosion Inhibition
The compound's derivatives have been studied for their role in corrosion inhibition. Ammal et al. (2018) explored 1,3,4-oxadiazole derivatives for their ability to inhibit corrosion in mild steel in sulfuric acid, showcasing their utility in material science and engineering (Ammal, Prajila, & Joseph, 2018).
Properties
IUPAC Name |
2-(4-methylphenyl)-5-[(4-phenylpiperazin-1-yl)methyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-16-7-9-17(10-8-16)20-22-21-19(25-20)15-23-11-13-24(14-12-23)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKFDWZVFXHAKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)CN3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.